molecular formula C9H7ClOS B13842756 (6-Chloro-1-benzothiophen-3-yl)methanol

(6-Chloro-1-benzothiophen-3-yl)methanol

Cat. No.: B13842756
M. Wt: 198.67 g/mol
InChI Key: WDGZQLAZXNJTML-UHFFFAOYSA-N
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Description

(6-Chloro-1-benzothiophen-3-yl)methanol is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a hydroxymethyl group at the 3rd position on the benzothiophene ring. It has a molecular formula of C9H7ClOS and a molecular weight of 198.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1-benzothiophen-3-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 6-chlorobenzothiophene with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1-benzothiophen-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Chloro-1-benzothiophen-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Chloro-1-benzothiophen-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity in microorganisms . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-1-benzothiophen-3-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and hydroxymethyl group at specific positions on the benzothiophene ring can result in distinct properties compared to other benzothiophene derivatives .

Properties

Molecular Formula

C9H7ClOS

Molecular Weight

198.67 g/mol

IUPAC Name

(6-chloro-1-benzothiophen-3-yl)methanol

InChI

InChI=1S/C9H7ClOS/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,11H,4H2

InChI Key

WDGZQLAZXNJTML-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC=C2CO

Origin of Product

United States

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